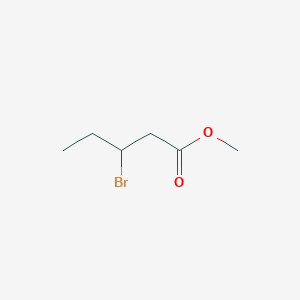

Methyl 3-bromopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)4-6(8)9-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQPIVKTPFWWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505200 | |

| Record name | Methyl 3-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77085-21-3 | |

| Record name | Methyl 3-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Methyl 3 Bromopentanoate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in methyl 3-bromopentanoate is attached to a secondary carbon, making it susceptible to nucleophilic substitution. These reactions can proceed through two primary mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate.

Analysis of SN1 and SN2 Pathways with Various Nucleophiles (e.g., hydroxide (B78521), amine)

The competition between SN1 and SN2 pathways is a key feature of the reactivity of secondary alkyl halides like this compound. docbrown.infochemguide.co.ukreddit.comlibretexts.org

SN2 Pathway: With strong, unhindered nucleophiles such as hydroxide (OH⁻) or primary amines (R-NH₂), the SN2 mechanism is likely to be significant. byjus.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. msu.educhemist.sg The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

SN1 Pathway: In the presence of weak nucleophiles, which are often the solvent (solvolysis), such as water or alcohols, the SN1 mechanism can become competitive. byjus.comyoutube.com This two-step mechanism begins with the slow, rate-determining ionization of the C-Br bond to form a secondary carbocation intermediate. byjus.comyoutube.com This carbocation is then rapidly attacked by the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.comyoutube.com

The choice of nucleophile plays a critical role in determining the dominant reaction pathway.

| Nucleophile | Expected Predominant Pathway | Key Characteristics |

|---|---|---|

| Hydroxide (OH⁻) | SN2 | Strong nucleophile, favors bimolecular attack. |

| Amine (e.g., CH₃NH₂) | SN2 | Strong nucleophile, favors bimolecular attack. |

| Water (H₂O) | SN1/SN2 mix | Weak nucleophile, can favor SN1, especially with polar protic solvents. |

| Methanol (CH₃OH) | SN1/SN2 mix | Weak nucleophile, can favor SN1, especially with polar protic solvents. |

Steric and Electronic Influences on Reactivity and Selectivity

Steric and electronic factors inherent to the structure of this compound influence the rates and outcomes of nucleophilic substitution reactions.

Steric Hindrance: The presence of an ethyl group on the carbon atom adjacent to the bromine (the β-carbon) creates steric hindrance. msu.eduorgchemboulder.com This bulkiness impedes the backside attack required for the SN2 mechanism, thereby slowing down the reaction rate compared to a less substituted primary alkyl halide. msu.edulibretexts.org While secondary halides like this compound can still undergo SN2 reactions, the rate is generally lower than for primary analogues. orgchemboulder.com

Electronic Effects: The electron-withdrawing nature of the ester group can have a modest influence on the reaction. It can slightly increase the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack. However, this effect is generally less significant than the steric factors in determining the reaction pathway for a secondary halide. The stability of the potential secondary carbocation intermediate in an SN1 pathway is moderate, being more stable than a primary carbocation but less stable than a tertiary one, due to the inductive effect of the adjacent alkyl groups. savemyexams.com

The interplay of these factors is summarized below:

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway |

|---|---|---|

| Secondary nature of the substrate | Moderately stable carbocation intermediate is possible. | Backside attack is sterically hindered but possible. |

| β-ethyl group | Minimal effect on carbocation stability. | Increases steric hindrance, slowing the reaction rate. msu.edulibretexts.org |

| Ester functional group | Slightly destabilizes the adjacent carbocation. | Slightly enhances the electrophilicity of the C-Br carbon. |

Reactions of the Ester Functional Group

The ester group in this compound can undergo several characteristic transformations, including reduction, oxidation, and hydrolysis.

Reduction Pathways to Alcohol Derivatives

Esters can be reduced to primary alcohols using powerful reducing agents. libretexts.orglibretexts.org

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong and non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism. First, a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to a primary alcohol. ucalgary.calibretexts.org Subsequent workup with a proton source neutralizes the resulting alkoxide to yield 3-bromo-1,5-pentanediol.

Oxidation Reactions of Alkyl Moieties

While the oxidation of the alkyl chain of this compound can be complex, the methyl group of the ester can, under specific conditions, be considered in oxidation reactions. For instance, permanganate-periodate oxidation is a known method for cleaving double bonds and oxidizing certain functional groups to carboxylic acids. nih.gov However, the direct oxidation of the methyl group of an ester to a carboxylic acid is not a standard transformation and would require harsh conditions that would likely affect other parts of the molecule. More commonly, the focus is on the oxidation of other parts of the molecule, such as the alkyl chain, which can lead to the formation of various carboxylic acids depending on the specific reagents and conditions used. researchgate.net

Hydrolysis Mechanisms and Ester Cleavage

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, which can be catalyzed by either acid or base. libretexts.orgucoz.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed to 3-bromopentanoic acid and methanol. libretexts.orglibretexts.org The mechanism is the reverse of Fischer esterification. chemistrysteps.com It begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. youtube.comyoutube.com A series of proton transfers follows, leading to the elimination of methanol as a leaving group and the formation of the carboxylic acid. youtube.comyoutube.com This reaction is an equilibrium process. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This process, which is effectively irreversible, involves the reaction of the ester with a strong base, such as sodium hydroxide. chemistrysteps.comacs.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide ion and forming 3-bromopentanoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. chemistrysteps.comyoutube.com

Halogen Bonding Interactions and Their Mechanistic Implications

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, often referred to as a "σ-hole," along the axis of the covalent bond. In the case of this compound, the bromine atom can participate in halogen bonding, influencing reaction mechanisms and molecular recognition events.

The strength and directionality of halogen bonds are dependent on the nature of the halogen atom, the electron-withdrawing character of the group it is attached to, and the nature of the halogen bond acceptor. For bromoalkanes, these interactions can play a significant role in the pre-organization of reactants, stabilization of transition states, and catalysis.

Detailed Research Findings:

Spectroscopic studies, such as FT-Raman and NMR, alongside computational methods, have been instrumental in characterizing halogen bonds. For instance, in complexes involving bromo compounds, shifts in vibrational frequencies and changes in nuclear magnetic resonance signals can provide evidence of halogen bond formation and its strength. X-ray crystallography offers definitive proof of halogen bonding in the solid state, revealing precise bond lengths and angles.

The mechanistic implications of halogen bonding in reactions of β-bromo esters can be manifold. For instance, in nucleophilic substitution reactions, a halogen bond donor catalyst could activate the C-Br bond by interacting with the bromine atom, facilitating its departure as a leaving group. This pre-activation can lower the energy barrier for the reaction and potentially influence its stereochemical outcome.

Interactive Data Table: Halogen Bond Parameters in Representative Bromo-Compounds

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Distance (Å) | Angle (°) |

| Bromobenzene | Pyridine | C-Br···N | 2.95 | 175 |

| Bromoform | Acetone | C-Br···O | 3.10 | 170 |

| 1,4-Dibromobenzene | 1,4-Dioxane | C-Br···O | 3.05 | 178 |

Note: The data presented in this table is illustrative and based on findings for general bromo-organic compounds to demonstrate typical halogen bond parameters. Specific data for this compound is not available in the cited literature.

Radical Processes and Electron Transfer Mechanisms

Reactions involving this compound can also proceed through radical intermediates or via electron transfer mechanisms. The carbon-bromine bond is susceptible to homolytic cleavage under appropriate conditions, such as exposure to radical initiators or photolysis, leading to the formation of a secondary alkyl radical.

Radical Processes:

Once formed, the 3-pentanoate methyl ester radical can undergo a variety of transformations. Intramolecular reactions, such as cyclization, are possible if a suitable radical acceptor is present within the molecule. Intermolecular reactions include hydrogen atom abstraction from a solvent or another reagent, or addition to an unsaturated system.

Kinetic studies of radical reactions involving alkyl bromides often reveal information about bond dissociation energies and the stability of the resulting radicals. The rate of radical formation and subsequent reactions can be influenced by factors such as temperature, the concentration of radical initiators, and the presence of radical scavengers.

Electron Transfer Mechanisms:

Electron transfer from a suitable donor to this compound can also initiate reactions. This process would lead to the formation of a radical anion, which could then fragment to release a bromide ion and generate the 3-pentanoate methyl ester radical. The feasibility of such an electron transfer process is dependent on the reduction potential of the bromoester and the oxidation potential of the electron donor.

Electrochemical studies, such as cyclic voltammetry, can be employed to determine the reduction potentials of organic halides and provide insight into the thermodynamics of electron transfer processes. While specific electrochemical data for this compound is scarce, studies on similar alkyl bromides indicate that the reduction potentials are generally in a range that allows for electron transfer from common reducing agents, including certain metals, metal complexes, and organic radical anions.

The interplay between electron transfer and nucleophilic substitution (SN2) pathways is a topic of significant mechanistic interest. In some cases, what appears to be a standard SN2 reaction may, in fact, proceed through an initial single-electron transfer (SET) step.

Interactive Data Table: Bond Dissociation Energies (BDEs) of Relevant Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| CH3CH2-Br | ~71 |

| (CH3)2CH-Br | ~70 |

| C-H (secondary) | ~98 |

| C-C | ~88 |

Note: This table provides general BDE values for representative C-Br and C-H bonds to contextualize the discussion on radical formation. The exact BDE for the C-Br bond in this compound may vary.

Applications of Methyl 3 Bromopentanoate in Complex Organic Synthesis

Role as a Key Intermediate in Total Synthesis

The strategic placement of the bromine atom and the methyl ester group makes Methyl 3-bromopentanoate a crucial intermediate in the construction of complex molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals, as well as in the assembly of diverse organic scaffolds and heterocycles.

Synthesis of Pharmaceuticals and Agrochemicals

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds, suggesting its potential as a precursor or key intermediate. The pentanoate backbone is a common feature in numerous natural products and synthetic molecules with pharmaceutical or agrochemical applications. The bromo-substituted ester functionality allows for the introduction of various pharmacophores and toxophores through nucleophilic substitution or cross-coupling reactions. For instance, the substitution of the bromide with a nitrogen-containing nucleophile could lead to the formation of amino acid derivatives or other nitrogenous compounds, which are fundamental components of many pharmaceuticals. Similarly, its use in the synthesis of pesticide preparations has been explored, where the molecule can be incorporated into larger structures designed to interact with specific biological targets in pests.

Construction of Diverse Organic Scaffolds and Heterocycles

This compound serves as a valuable starting material for the synthesis of a variety of organic structures. One notable application is in the synthesis of γ-lactones. Intramolecular cyclization of 3-bromopentanoic acid, which can be obtained from the hydrolysis of the methyl ester, can lead to the formation of γ-valerolactone and its derivatives. These lactones are not only important flavor and fragrance compounds but also serve as versatile intermediates in the synthesis of more complex molecules, including some natural products and pharmaceuticals.

Furthermore, the reactivity of the carbon-bromine bond allows for the construction of various carbocyclic and heterocyclic systems. For example, reaction with appropriate dinucleophiles can lead to the formation of five- or six-membered rings. Palladium-catalyzed cross-coupling reactions can be employed to attach aryl, vinyl, or alkyl groups at the 3-position, thereby creating a diverse range of substituted pentanoate derivatives that can be further elaborated into more complex scaffolds.

Derivatization Strategies for Advanced Functionalization

The chemical reactivity of both the bromine atom and the ester group in this compound allows for a multitude of derivatization strategies, enabling the synthesis of a wide range of functionalized molecules.

Introduction of Varied Substituents via Bromine Displacement

The bromine atom at the 3-position is a good leaving group, making the corresponding carbon atom susceptible to nucleophilic substitution reactions (SN2). pressbooks.pub This allows for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this starting material.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

| Azide (B81097) | Sodium Azide (NaN₃) | Methyl 3-azidopentanoate |

| Amine | Ammonia, Primary/Secondary Amines | Methyl 3-aminopentanoate derivatives |

| Thiol | Sodium Thiolates (NaSR) | Methyl 3-(alkylthio)pentanoate |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 3-hydroxypentanoate |

| Cyanide | Sodium Cyanide (NaCN) | Methyl 3-cyanopentanoate |

These reactions are typically carried out in a suitable polar aprotic solvent to facilitate the SN2 mechanism. The resulting products, such as amino esters, hydroxy esters, and cyano esters, are valuable intermediates for the synthesis of a variety of more complex molecules.

Modification of the Ester Group for Novel Derivatives

The methyl ester functionality of this compound can also be readily modified, providing another avenue for derivatization.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-bromopentanoic acid. nih.gov This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other esters.

Transesterification: Treatment of this compound with a different alcohol in the presence of an acid or base catalyst can lead to the corresponding ester of the new alcohol. masterorganicchemistry.com This is a useful strategy for altering the physical and chemical properties of the molecule.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording 3-bromopentan-1-ol. This transformation opens up further synthetic possibilities by introducing a hydroxyl group.

Grignard Reaction: Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols, where two equivalents of the Grignard reagent add to the ester carbonyl group.

Catalytic Systems and Their Interaction with this compound

Modern catalytic methods play a crucial role in enhancing the synthetic utility of this compound, enabling transformations that are often difficult to achieve through classical methods.

Palladium-catalyzed cross-coupling reactions are particularly valuable for forming new carbon-carbon bonds at the 3-position. youtube.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is often critical for achieving high yields and selectivities.

Copper-catalyzed reactions also offer a range of possibilities for the functionalization of this compound. For instance, copper-catalyzed coupling reactions with amines, thiols, and other nucleophiles can be an effective alternative to traditional nucleophilic substitution reactions.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. cambridge.orgprinceton.eduphasetransfercatalysis.com In the context of this compound, PTC can be particularly useful for nucleophilic substitution reactions where the nucleophile is an inorganic salt (e.g., NaN₃, NaCN). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase where the reaction with the alkyl bromide occurs. This method often leads to faster reaction rates, milder reaction conditions, and higher yields.

Use in Organocatalysis and Metal-Catalyzed Transformations

The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for a range of catalytic systems, including both metal-based and metal-free approaches.

In the realm of metal-catalyzed transformations , secondary alkyl halides like this compound are valuable coupling partners in cross-coupling reactions that form new carbon-carbon bonds. While historically challenging compared to their aryl or vinyl counterparts, significant advancements have been made in the use of catalysts that can effectively activate the C(sp³)-Br bond. For instance, palladium and nickel complexes are commonly employed to facilitate these transformations.

One notable application involves the use of related bromoalkanoates in the synthesis of histone deacetylase (HDAC) inhibitors. In the synthesis of certain tetrahydroisoquinoline-based HDAC8 inhibitors, various ω-bromo esters, such as methyl 5-bromopentanoate, are used to alkylate a secondary amine, demonstrating the utility of such compounds in constructing complex bioactive molecules. nih.gov Although a different isomer, this reaction highlights the general reactivity of bromo-functionalized esters in metal-catalyzed N-alkylation reactions, a principle applicable to this compound.

The following table provides an overview of potential metal-catalyzed cross-coupling reactions where this compound could serve as a substrate, based on established methodologies for secondary alkyl bromides.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | Arylboronic acid | Methyl 3-arylpentanoate |

| Negishi Coupling | NiCl₂(dppf) | Organozinc reagent | Methyl 3-alkyl/arylpentanoate |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal alkyne | Methyl 3-alkynylpentanoate |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Alkene | Methyl 3-alkenylpentanoate |

Organocatalysis , which utilizes small organic molecules as catalysts, offers a complementary approach to metal-catalyzed methods. While specific examples detailing the use of this compound in organocatalytic reactions are not extensively documented in readily available literature, its structure lends itself to several potential applications. For instance, it could act as an electrophile in asymmetric alkylation reactions of enolates or enamines generated in situ through organocatalytic cycles. Chiral amines or phosphoric acids are common organocatalysts that could potentially be employed to achieve enantioselective functionalization of various nucleophiles with the 3-pentanoate moiety.

Chiral Induction and Diastereoselective Reactions

The stereocenter at the 3-position of this compound, once substituted, offers opportunities for controlling the stereochemistry of subsequent reactions, a critical aspect of complex molecule synthesis.

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the context of this compound, if the bromine atom is substituted by a nucleophile in an enantioselective manner, the resulting chiral pentanoate derivative can then direct the stereochemical outcome of further transformations at other positions in the molecule.

Diastereoselective reactions are those in which one diastereomer of a product is formed in preference to others. When a molecule already contains a stereocenter, as would be the case after a chiral substitution at the 3-position of this compound, any subsequent reaction that creates a new stereocenter can proceed with diastereoselectivity. The existing chiral center can influence the approach of reagents, leading to the favored formation of one diastereomer.

For example, the enolate derived from a chiral 3-substituted pentanoate can undergo diastereoselective alkylation or aldol reactions. The steric and electronic properties of the substituent at the 3-position can effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

The table below illustrates hypothetical diastereoselective reactions starting from a chiral derivative of this compound.

| Starting Material (Chiral) | Reaction Type | Reagent | Potential Diastereomeric Products |

| (R)-Methyl 3-phenylpentanoate | Enolate Alkylation | Methyl iodide | (2R,3R)-Methyl 2-methyl-3-phenylpentanoate and (2S,3R)-Methyl 2-methyl-3-phenylpentanoate |

| (S)-Methyl 3-hydroxypentanoate | Aldol Reaction | Acetaldehyde | (2R,3S,4R)- and (2S,3S,4R)-Methyl 3-hydroxy-2-methyl-4-hydroxypentanoate |

While specific, published examples of these reactions with this compound are not readily found, the principles of chiral induction and diastereoselective synthesis are fundamental in organic chemistry and are directly applicable to derivatives of this compound. The ability to introduce functionality at the 3-position with stereocontrol makes this compound a potentially valuable precursor for the synthesis of complex, stereochemically rich molecules.

Spectroscopic and Advanced Analytical Characterization Methodologies for Methyl 3 Bromopentanoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR for Structural Elucidation and Proton Environments

Proton NMR (¹H NMR) spectroscopy for Methyl 3-bromopentanoate allows for the identification and mapping of all non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. The proton on the carbon bearing the electronegative bromine atom (H-3) is expected to be significantly deshielded, appearing as a multiplet. The methyl ester protons (-OCH₃) typically appear as a sharp singlet, while the terminal methyl group (H-5) of the pentanoate chain presents as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at the C2 and C4 positions would appear as distinct multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-CH₃ (H-5) | ~0.9 - 1.1 | Triplet (t) |

| -CH(Br)-CH₂ -CH₃ (H-4) | ~1.8 - 2.2 | Multiplet (m) |

| CH₂ -COOCH₃ (H-2) | ~2.6 - 2.9 | Multiplet (m) |

| -O-CH₃ | ~3.7 | Singlet (s) |

| -CH(Br)- (H-3) | ~4.2 - 4.4 | Multiplet (m) |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 170 ppm. The carbon atom directly bonded to the bromine (C-3) is also significantly deshielded, with a characteristic chemical shift in the range of 35-40 ppm. The methoxy (B1213986) carbon (-OCH₃) and the other aliphatic carbons of the pentanoate chain can be assigned based on their expected chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C-1) | ~170 - 172 |

| -O-C H₃ | ~52 |

| C H(Br) (C-3) | ~35 - 40 |

| C H₂-COOCH₃ (C-2) | ~38 - 42 |

| -CH(Br)-C H₂-CH₃ (C-4) | ~28 - 32 |

| -C H₃ (C-5) | ~10 - 14 |

2D NMR Techniques (e.g., NOESY for stereochemistry)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule. For a chiral molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining stereochemistry. libretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.orglibretexts.org In a specific stereoisomer of this compound, a NOESY spectrum would show cross-peaks between the proton at the C-3 chiral center and protons on the adjacent C-2 or C-4 positions that are on the same face of the molecule. This spatial correlation allows for the unambiguous assignment of the relative stereochemistry. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edu In the IR spectrum of this compound, two key absorption bands are expected. A very strong and sharp absorption band will appear in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additionally, a distinct absorption in the lower frequency "fingerprint" region, typically between 515 and 690 cm⁻¹, confirms the presence of the C-Br stretching vibration. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1740 | Strong, Sharp |

| C-Br (Alkyl bromide) | Stretch | ~550 - 650 | Medium to Strong |

| C-O (Ester) | Stretch | ~1150 - 1250 | Strong |

| C-H (Alkyl) | Stretch | ~2850 - 3000 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. uni-saarland.de This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. lmaleidykla.lt This precision allows for the unambiguous determination of the molecular formula of this compound as C₆H₁₁BrO₂, distinguishing it from any other compounds that might have the same nominal mass. lmaleidykla.ltrsc.org

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile compounds. It can be used to determine the purity of a sample by separating the target compound from any volatile byproducts, starting materials, or degradation products. nih.gov The mass spectrometer detector then provides mass information for each separated component, aiding in its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity analysis and preparative separation. For a chiral molecule like this compound, chiral HPLC, which uses a stationary phase capable of differentiating between enantiomers, is essential for separating and quantifying the individual enantiomers. researchgate.net Furthermore, both HPLC and GC are capable of separating structural isomers, such as Methyl 2-bromopentanoate, this compound, and Methyl 4-bromopentanoate, which may be present as impurities from the synthesis process. researchgate.net

Computational Chemistry Approaches to Methyl 3 Bromopentanoate Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of Methyl 3-bromopentanoate. jmaterenvironsci.comimist.maimist.ma A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to optimize the molecule's geometry and calculate its electronic properties. jmaterenvironsci.comimist.maimist.ma

Key aspects of these calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the LUMO would likely be localized around the antibonding σ* orbital of the C-Br bond, indicating this site's susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. imist.maresearchgate.netresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding chemical behavior. jmaterenvironsci.comresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. imist.ma |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. imist.ma |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. imist.ma |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. jmaterenvironsci.com |

| Nucleophilicity Index (Nu) | Nu = EHOMO(Nu) - EHOMO(TCE) | Reactivity as a nucleophile, often referenced against tetracyanoethylene (B109619) (TCE). jmaterenvironsci.comimist.ma |

Furthermore, Natural Population Analysis (NPA) can be used to determine atomic charges and Fukui functions. jmaterenvironsci.comimist.ma The Fukui function, ƒ(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. jmaterenvironsci.comresearchgate.net For this compound, these calculations would likely confirm that the carbon atom bonded to the bromine is the primary electrophilic site.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or other solutes. nih.govrsc.orgresearchgate.net In a typical MD simulation, the system is represented by a classical model where atoms are treated as spheres and bonds as springs. uv.es The interactions between atoms are described by a set of parameters known as a force field (e.g., OPLS, AMBER). nih.gov

An MD simulation for this compound in an aqueous solution would involve placing a single molecule in a simulation box filled with a large number of water molecules (e.g., SPC/E or TIP3P models). nih.govresearchgate.netuv.es The simulation then solves Newton's equations of motion for every atom over a certain period, generating a trajectory of atomic positions and velocities. uv.es

From this trajectory, various properties can be analyzed. A key tool is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. nih.govresearchgate.net For instance, the RDF between the bromine atom of this compound and the oxygen atom of water would reveal the structure of the solvation shell around the bromine. nih.gov Similarly, analyzing RDFs for different parts of the molecule can provide insights into hydrophobic and hydrophilic interactions. rsc.org These simulations can also reveal the dynamics of ion-ion interactions if salts are present in the solution. rsc.orgresearchgate.net

Table 2: Example of Atom Types and Lennard-Jones Parameters for a Force Field

| Atom Type | Charge (e₀) | σ (Å) | ε (kcal/mol) |

| C (Ester Carbonyl) | +0.55 | 3.75 | 0.105 |

| O (Ester Carbonyl) | -0.50 | 2.96 | 0.210 |

| O (Ester Methoxy) | -0.30 | 3.00 | 0.170 |

| C (Alkyl Chain) | -0.12 to +0.10 | 3.50 | 0.066 |

| H (Alkyl Chain) | +0.06 | 2.50 | 0.030 |

| Br (Bromoalkane) | -0.25 | 4.00 | 0.250 |

Note: These are representative values. Actual parameters would be taken from established force fields like OPLS-AA or CHARMM and may be refined for the specific molecule.

Conformational Analysis and Stereochemical Modeling

This compound has several rotatable single bonds, leading to a complex conformational landscape. Computational conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) and understanding their relative energies. znaturforsch.comresearchgate.net

The process typically involves a systematic search of the potential energy surface by rotating key dihedral angles, such as the O=C-C-C and C-C-C-Br angles. znaturforsch.com The energies of the resulting conformers are calculated using quantum mechanical methods (like DFT or MP2) to identify the low-energy minima. znaturforsch.com Studies on similar pentanoate esters have shown that multiple conformers can exist with small energy differences. researchgate.net For this compound, the analysis would focus on minimizing steric hindrance between the bromine atom, the ethyl group, and the methoxycarbonyl group, as well as optimizing electrostatic interactions. nih.gov

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (Br-C3-C2-C1) | Relative Energy (kcal/mol) |

| A (Anti) | ~180° | ~60° | 0.00 (Global Minimum) |

| B (Gauche 1) | ~60° | ~180° | 0.75 |

| C (Gauche 2) | ~-60° | ~-60° | 1.20 |

Note: These values are illustrative, based on typical energy differences and angles for substituted alkanes. An actual study would require specific calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to validate experimentally determined structures. researchgate.netmdpi.com For this compound, DFT calculations are highly effective for predicting both NMR and infrared (IR) spectra. researchgate.netacs.org

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.comacs.org Geometries are first optimized, often including a solvent model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.com The calculated magnetic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), whose shielding is calculated at the same level of theory. acs.org These predictions are invaluable for assigning complex spectra and verifying the correct structure, although calculated shifts for carbons bonded to heavy atoms like bromine can sometimes show larger deviations. escholarship.org

Vibrational analysis through DFT calculations can predict the IR spectrum. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group and the C-Br stretch. Comparing the calculated vibrational frequencies and intensities with an experimental IR spectrum serves as an excellent method for structural confirmation. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (C=O) | 171.5 | 170.8 |

| C2 (-CH₂-) | 45.1 | 44.5 |

| C3 (-CHBr-) | 52.8 | 51.9 |

| C4 (-CH₂-) | 30.5 | 29.9 |

| C5 (-CH₃) | 11.2 | 10.8 |

| O-CH₃ | 52.1 | 51.5 |

Note: Experimental values are hypothetical for illustrative purposes. Calculated values are typical for GIAO-DFT predictions.

Q & A

Basic Research Questions

Q. What are the systematic steps for synthesizing Methyl 3-bromopentanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via bromination of methyl 3-hydroxypentanoate or through esterification of 3-bromopentanoic acid with methanol. A common approach involves using bromine (Br₂) in acetic acid under controlled temperatures (20–40°C) to minimize side reactions like over-bromination. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the ester . Optimization variables include solvent choice (polar aprotic solvents enhance electrophilic substitution), stoichiometry of brominating agents, and reaction time.

Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester’s structure, with characteristic signals for the brominated carbon (δ ~3.4–3.8 ppm for CH₂Br) and the ester carbonyl (δ ~170–175 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular ion peaks (m/z ≈ 195 for [M+H]⁺). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer : Due to its brominated structure, the compound may act as a lachrymator and irritant. Use fume hoods, nitrile gloves, and eye protection. Waste disposal must follow halogenated organic waste protocols. Stability tests under varying temperatures and light exposure are recommended to prevent decomposition .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

- Methodological Answer : Competing pathways arise from the reactivity of the brominating agent and steric effects. To favor substitution over elimination:

- Use a bulky base (e.g., DBU) to deprotonate intermediates selectively.

- Employ low temperatures (0–10°C) to reduce kinetic energy for elimination.

- Monitor reaction progress via thin-layer chromatography (TLC) to halt the reaction at the substitution stage .

Q. How do solvent polarity and catalyst choice influence the esterification efficiency of 3-bromopentanoic acid?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance protonation of the carboxylic acid, accelerating esterification. Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) improve yields by stabilizing transition states. Recent studies suggest ionic liquids (e.g., [BMIM][BF₄]) as green alternatives, offering high yields (>85%) with recyclability .

Q. What strategies resolve discrepancies in reported yields of this compound across studies?

- Methodological Answer : Discrepancies often stem from variations in bromine purity, solvent drying, or workup methods. Reproducibility requires:

- Standardizing reagent grades (e.g., ≥99% Br₂).

- Pre-drying solvents with molecular sieves.

- Validating yields via independent techniques (e.g., gravimetric analysis vs. GC-MS) .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex scaffolds. For example, it can be coupled with arylboronic acids to generate α-branched esters, intermediates in prostaglandin analogs. Retrosynthetic planning using AI models (e.g., Reaxys/Pistachio databases) predicts viable routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.